3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Description
3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a brominated heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with bromine atoms at positions 3 and 4, along with a tetrahydropyran (THP) protecting group at the 1-position. These analogs are typically intermediates in medicinal chemistry for drug discovery, particularly in synthesizing kinase inhibitors or receptor modulators .
Properties
IUPAC Name |
3,4-dibromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVEWFNXLKWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound notable for its complex structure and potential biological activities. With a molecular formula of C11H11Br2N3O and a molecular weight of 361.03 g/mol, this compound has been the subject of various studies aimed at elucidating its biological properties, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound features a pyrazolo[3,4-c]pyridine core with bromine substitutions and a tetrahydro-2H-pyran moiety. This unique structure is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 3,4-dibromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine |
| CAS Number | 1416714-24-3 |
| Molecular Formula | C11H11Br2N3O |
| Molecular Weight | 361.03 g/mol |
| Purity | ≥95% |
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit a range of biological activities , including:
- Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to pyrazolo[3,4-b]pyridines have been evaluated for their efficacy against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .
- Protein Kinase Inhibition : Some derivatives have been explored as inhibitors of specific protein kinases, which are critical in regulating cell division and survival. However, recent findings suggest that modifications in the structure can significantly affect their inhibitory potency .
- Antimicrobial Properties : The potential for antimicrobial activity has also been noted in related compounds, suggesting that 3,4-dibromo derivatives may possess similar properties .
Anticancer Activity
A study evaluated the anticancer properties of several pyrazolo compounds, including those similar to this compound. The findings indicated:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine A | MCF-7 | >50 | No significant cytotoxicity |
| Pyrazolo[3,4-b]pyridine B | K-562 | >50 | No significant cytotoxicity |
Despite the lack of cytotoxic effects at tested concentrations, these studies highlight the need for further structural optimization to enhance activity .
Protein Kinase Inhibition
Another research effort focused on the ability of pyrazolo derivatives to inhibit CDK2 and Abl kinases:
| Compound | Kinase Target | IC50 (μM) | Result |
|---|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazine A | CDK2 | >100 | No inhibition |
| Pyrazolo[4,3-e][1,2,4]triazine B | Abl | >100 | No inhibition |
The results indicated that modifications in the structural framework could lead to a loss of kinase inhibition capabilities .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Formation of the Pyrazolo[3,4-c]pyridine Core
The pyrazolo[3,4-c]pyridine scaffold is typically synthesized via cyclization reactions involving aminopyridine derivatives and hydrazine or substituted hydrazines. This step often uses:
- Cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds or hydrazones,
- Ring closure facilitated under acidic or basic conditions,
- Solvents such as acetonitrile or ethanol, depending on the precursor solubility.
Introduction of the Tetrahydro-2H-pyran-2-yl Group
The tetrahydro-2H-pyran-2-yl (THP) group is introduced as a protecting group on the nitrogen atom of the pyrazolo ring. This is commonly achieved by:
- Reacting the pyrazolo[3,4-c]pyridine with dihydropyran (DHP) in the presence of an acid catalyst,
- The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures,
- Solvents such as dichloromethane or chloroform are employed to facilitate the reaction.
This protecting group stabilizes the nitrogen and can be removed later if necessary.
Selective Bromination
The key step in preparing 3,4-dibromo derivatives involves selective bromination of the pyrazolo[3,4-c]pyridine intermediate bearing the THP group. The bromination is carried out as follows:
- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS) are the primary reagents used for bromination.
- Solvents: Common solvents include dichloromethane (DCM) or chloroform, which dissolve both the substrate and brominating agent effectively.
- Conditions: The reaction is conducted under controlled temperature conditions (often 0°C to room temperature) to prevent over-bromination or side reactions.
- Reaction Monitoring: Thin-layer chromatography (TLC) or NMR spectroscopy is used to monitor the progress and selectivity of bromination.
This step yields the 3,4-dibromo substitution pattern on the pyrazolo[3,4-c]pyridine ring.
Representative Preparation Protocol (Summary Table)
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1. Pyrazolo[3,4-c]pyridine Core Formation | 2-Aminopyridine derivative, hydrazine, acetonitrile, reflux or room temp | Cyclization to form heterocyclic core | Pyrazolo[3,4-c]pyridine intermediate |
| 2. THP Protection | Dihydropyran (DHP), acid catalyst (e.g., p-toluenesulfonic acid), DCM, rt | Protection of N-H group with tetrahydropyranyl group | 1-(tetrahydro-2H-pyran-2-yl)-pyrazolo[3,4-c]pyridine |
| 3. Bromination | Bromine or NBS, DCM or chloroform, 0°C to rt | Selective bromination at 3,4-positions | 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine |
Detailed Research Findings and Mechanistic Insights
- Bromination Selectivity: The presence of electron-donating THP group on the nitrogen influences the electron density on the pyrazolo[3,4-c]pyridine ring, directing bromination preferentially to the 3 and 4 positions due to resonance and steric effects.
- Reaction Efficiency: Use of NBS as a brominating agent offers milder conditions and better control compared to elemental bromine, reducing side reactions and improving yield.
- Purification: Post-reaction, the product is typically purified by silica gel column chromatography using chloroform or dichloromethane as eluents, ensuring high purity for subsequent applications.
- Stability: The THP protecting group enhances the stability of the compound during bromination and handling, preventing unwanted side reactions at the nitrogen site.
Comparative Notes on Similar Compounds
While direct literature on this compound is limited, analogous compounds such as 3,7-dibromo derivatives have been synthesized using similar bromination strategies, confirming the general applicability of the approach (see related compound 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine).
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Typical Parameters |
|---|---|---|
| 2-Aminopyridine derivatives | Core formation | Reflux or room temp in acetonitrile |
| Hydrazine or substituted hydrazines | Cyclization agent | Stoichiometric amounts, mild heating |
| Dihydropyran (DHP) | THP protecting group introduction | Acid catalyst, rt, DCM solvent |
| Bromine (Br2) or N-bromosuccinimide (NBS) | Bromination | 0°C to rt, DCM or chloroform solvent |
| Silica gel chromatography | Purification | Elution with chloroform or DCM |
Q & A
Q. What are the standard synthetic routes for preparing 3,4-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine?
- Methodological Answer : A common approach involves multi-step functionalization of pyrazolo[3,4-c]pyridine scaffolds. For example:
- Step 1 : Protection of the pyrazole nitrogen using tetrahydro-2H-pyran (THP) under acidic conditions (e.g., p-toluenesulfonic acid in n-butanol) .
- Step 2 : Bromination at the 3- and 4-positions using reagents like NBS (N-bromosuccinimide) or Br₂ in a controlled environment to avoid over-halogenation .
- Step 3 : Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate intermediates .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure regioselectivity and minimize byproducts.
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to determine bond lengths, dihedral angles (e.g., planar pyrazolo-pyridine systems with π-π stacking at ~3.45 Å) .
- NMR Spectroscopy : Use - and -NMR to verify bromine substitution patterns and THP protection. For example, THP protons appear as distinct multiplet signals at δ 1.5–4.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, particularly for bromine isotopes (e.g., /) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation .
- Handling : Avoid exposure to moisture (P232) and ignition sources (P210). Use spark-free tools (P242) and static-safe equipment (P243) .
- Emergency Response : For skin contact, wash immediately with soap/water (P302+P352); for inhalation, move to fresh air and monitor for respiratory distress (P304+P341) .
Q. What are the primary applications of this compound in early-stage research?
- Methodological Answer :
- Pharmaceutical Intermediates : Used to synthesize GPR119 agonists (via Suzuki-Miyaura cross-coupling at the C-3 position) .
- Biological Probes : Functionalize via iodination or borylation for use in kinase inhibition assays .
- Structural Studies : Analyze π-π interactions in crystallography to guide drug design .
Advanced Research Questions
Q. How can reaction yields be optimized during bromination of pyrazolo[3,4-c]pyridine derivatives?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance bromine activation .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Temperature Control : Maintain –10°C to slow competing reactions (e.g., debromination) .
- Validation : Compare yields via -NMR integration or GC-MS quantification .
Q. What strategies address contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ variability .
- Cell Line Specificity : Test cytotoxicity in diverse models (e.g., HepG2 vs. MCF-7) to account for metabolic differences .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., apoptosis pathways) .
Q. How can computational modeling guide functionalization of this compound for target selectivity?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding poses with protein targets (e.g., kinases) .
- DFT Calculations : Analyze electron density maps to prioritize electrophilic substitution sites (e.g., C-7 for iodination) .
- MD Simulations : Assess thermodynamic stability of THP-protected intermediates under varying pH conditions .
Q. What advanced spectroscopic techniques resolve ambiguities in regioselectivity during synthesis?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Assign coupling patterns to distinguish between 3,4-dibromo and 4,5-dibromo isomers .
- XPS (X-ray Photoelectron Spectroscopy) : Confirm bromine substitution via Br 3d binding energy peaks .
- In Situ FTIR : Monitor reaction progress by tracking C-Br stretching vibrations (~550 cm⁻¹) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., incubation time, serum concentration) to identify confounding variables .
- Redox Profiling : Measure ROS generation to differentiate between direct cytotoxicity and oxidative stress mechanisms .
- Orthogonal Assays : Validate findings using apoptosis markers (e.g., Annexin V) and mitochondrial membrane potential assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
